Benzenemethanamine, 3-bromo-N-butyl-

Description

Nomenclature and Structural Context within Benzenemethanamine Derivatives

IUPAC Naming Conventions and Common Synonyms

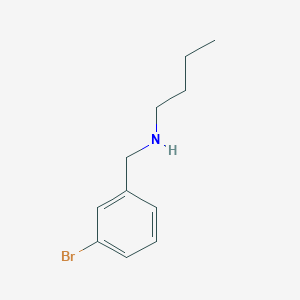

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is N-(3-Bromobenzyl)butan-1-amine . bldpharm.com This name precisely describes the molecular structure: an N-substituted amine where a butyl group and a 3-bromobenzyl group are attached to the nitrogen atom. The "butan-1-amine" indicates a four-carbon chain (butane) with an amino group at the first carbon. wikipedia.org The "(3-Bromobenzyl)" substituent on the nitrogen specifies a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) with a bromine atom at the meta-position (carbon 3) of the benzene ring.

In addition to its formal IUPAC name, the compound is also known by other synonyms, which may be encountered in chemical literature and databases. These can include variations in punctuation and ordering of the substituent names.

| Property | Value |

| IUPAC Name | N-(3-Bromobenzyl)butan-1-amine |

| CAS Number | 60509-39-9 |

| Molecular Formula | C11H16BrN |

| Synonyms | Benzenemethanamine, 3-bromo-N-butyl- |

Significance of the Benzene Ring, Bromo Substituent, and N-Butyl Amine Moiety in Chemical Research

The chemical behavior and research applications of N-(3-Bromobenzyl)butan-1-amine are intrinsically linked to its three key structural components: the benzene ring, the bromo substituent, and the N-butyl amine moiety.

The Bromo Substituent: The bromine atom, a halogen, significantly influences the electronic properties of the benzene ring through its inductive and resonance effects. As a moderately deactivating and ortho-, para-directing group in electrophilic aromatic substitutions, its presence and position are crucial for synthetic strategies. Furthermore, the carbon-bromine bond provides a reactive site for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful tools for constructing more complex molecules. acs.org The introduction of a bromine atom can also enhance the lipophilicity of a compound. mdpi.com

The N-Butyl Amine Moiety: The N-butyl amine portion of the molecule introduces basicity and nucleophilicity. The lone pair of electrons on the nitrogen atom can participate in hydrogen bonding and react with electrophiles. The butyl group, a four-carbon alkyl chain, adds to the molecule's steric bulk and lipophilicity. wikipedia.org The nature of the alkyl substituent on the amine can fine-tune the compound's physical and chemical properties, including its pKa and reactivity. Butylamine itself is a precursor in the synthesis of various pharmaceuticals and agrochemicals. wikipedia.org

Positional Isomerism of Halogenation and Alkyl Amine Substitution: Research Implications

The specific placement of the bromo substituent on the benzene ring (ortho, meta, or para) and the nature of the alkyl group on the amine have profound implications for the molecule's properties and, consequently, its research applications.

The position of the halogen atom can dramatically affect the electronic distribution within the benzene ring, influencing the molecule's reactivity and its potential interactions with biological targets. For instance, studies on other halogenated compounds have shown that positional isomers can exhibit different biological activities. Differentiating between these isomers is a critical analytical challenge, often requiring sophisticated techniques like LC-MS/MS to distinguish them based on subtle differences in their fragmentation patterns. researchgate.net

Similarly, varying the alkyl chain length or branching on the amine (e.g., using isobutyl, sec-butyl, or tert-butyl groups instead of n-butyl) can alter the molecule's steric hindrance, lipophilicity, and basicity. These modifications can impact how the molecule fits into a binding pocket of a protein or its ability to cross cell membranes, thereby influencing its pharmacological or biological profile.

Historical Context and Evolution of Research on Substituted Benzenemethanamines

Research into substituted benzenemethanamines has a long history, driven by their diverse applications in medicinal chemistry, materials science, and organic synthesis. Early research often focused on the synthesis and fundamental reactivity of these compounds. Over time, with the development of more advanced analytical and synthetic methods, the focus has shifted towards the design and synthesis of benzenemethanamine derivatives with specific functionalities and for targeted applications.

The exploration of halogenated and N-alkylated benzenemethanamines has been a significant area of this research. The ability to systematically modify the substitution pattern on the benzene ring and the amine has allowed researchers to conduct structure-activity relationship (SAR) studies. These studies are crucial in drug discovery for optimizing the potency and selectivity of lead compounds. For example, the modification of substituents on phenyl rings is a common strategy in the development of various therapeutic agents. acs.org

Scope and Significance of Current Academic Research on Benzenemethanamine, 3-bromo-N-butyl-

While specific, in-depth research articles focusing exclusively on Benzenemethanamine, 3-bromo-N-butyl- are not abundant in the public domain, its structural motifs are present in compounds investigated in various research areas. The significance of this compound likely lies in its role as a building block or intermediate in the synthesis of more complex molecules with potential applications in:

Medicinal Chemistry: As a fragment in the design of novel therapeutic agents. The combination of a brominated aromatic ring and an amino group is found in various biologically active compounds. For instance, brominated compounds are explored for their antimicrobial and anticancer properties. mdpi.com The benzenemethanamine scaffold itself is a key feature in many pharmacologically active molecules.

Materials Science: As a precursor for the synthesis of functional materials. The reactive bromine atom allows for polymerization or grafting onto surfaces to create materials with tailored properties.

Agrochemical Research: The structural features of this compound are relevant to the development of new pesticides and herbicides.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8,13H,2-3,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAYBKZTZNUUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209253 | |

| Record name | Benzenemethanamine, 3-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60509-39-9 | |

| Record name | 3-Bromo-N-butylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60509-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 3-bromo-N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzenemethanamine, 3 Bromo N Butyl and Its Analogues

Direct Alkylation of Benzyl (B1604629) Bromides with Amines

Direct N-alkylation represents a traditional and widely employed method for the synthesis of secondary amines. This approach involves the reaction of a primary amine with an alkyl halide, in this case, the reaction of n-butylamine with 3-bromobenzyl bromide.

Reaction Conditions and Reagent Optimization for N-Alkylation

The efficiency and selectivity of the N-alkylation reaction are highly dependent on the chosen reaction conditions and reagents. Key factors that are often optimized include the solvent, base, temperature, and the nature of the alkylating agent.

A common challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. To circumvent this, a strategy involving the use of the amine hydrobromide salt in conjunction with a base has been developed. This method relies on the principle of competitive deprotonation and protonation. The reactant primary amine is selectively deprotonated to become the active nucleophile, while the newly formed, more basic secondary amine product remains protonated and thus, unreactive towards further alkylation.

The choice of solvent plays a significant role. While both protic and aprotic solvents can be used, polar aprotic solvents like dimethylformamide (DMF) have been shown to be effective. The selection of the base is also critical. Organic bases such as triethylamine (B128534) are commonly employed to neutralize the hydrobromic acid formed during the reaction.

The reaction is typically carried out under mild temperature conditions, often at room temperature (20–25 °C), to minimize side reactions. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the desired monoalkylated product can be isolated through standard work-up procedures.

Table 1: Optimization of Reaction Conditions for N-Alkylation of Benzylamine (B48309) with Butyl Bromide

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine (1.5) | DMF | 20-25 | 6 | 85 |

| 2 | Diisopropylethylamine (1.5) | DMF | 20-25 | 8 | 82 |

| 3 | Potassium Carbonate (2.0) | Acetonitrile | 50 | 12 | 75 |

| 4 | Triethylamine (1.5) | Toluene | 20-25 | 10 | 60 |

This table is illustrative and based on general principles of N-alkylation reactions. Specific yields for the target compound may vary.

Mechanistic Investigations of Nucleophilic Substitution (SN2 pathways)

The direct alkylation of primary amines with primary benzylic halides, such as 3-bromobenzyl bromide, predominantly proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a concerted process where the nucleophile (the amine) attacks the electrophilic carbon atom of the benzyl bromide from the backside, simultaneously displacing the bromide leaving group.

The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile, making it a second-order reaction. The transition state of the reaction involves a five-coordinate carbon atom with partial bonds to both the incoming nucleophile and the outgoing leaving group.

Several factors influence the rate and success of the SN2 reaction. Steric hindrance around the reaction center can significantly slow down the reaction. However, primary benzylic halides are generally good substrates for SN2 reactions due to the relatively unhindered nature of the benzylic carbon. The nature of the leaving group is also important; bromide is a good leaving group, facilitating the reaction.

Electron-donating groups on the benzylamine moiety can increase the reaction rate by enhancing the nucleophilicity of the amine, while electron-withdrawing groups decrease the rate.

Control of Regioselectivity and Stereochemistry in Alkylation Reactions

In the context of synthesizing Benzenemethanamine, 3-bromo-N-butyl-, where the starting materials are achiral, the stereochemistry of the product is not a concern. However, in cases where chiral starting materials are used, the SN2 mechanism leads to an inversion of stereochemistry at the electrophilic carbon center, a phenomenon known as Walden inversion.

Regioselectivity becomes a critical consideration when the amine substrate contains multiple nucleophilic sites. For the reaction between n-butylamine and 3-bromobenzyl bromide, the primary amino group is the sole nucleophilic site, ensuring a single regioisomeric product. However, in more complex molecules, protecting group strategies may be necessary to direct the alkylation to the desired nitrogen atom. The inherent difference in reactivity between different amine functional groups (e.g., primary vs. secondary) can also be exploited to achieve regioselectivity.

Reductive Amination Approaches

Reductive amination is a versatile and highly effective method for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine from a carbonyl compound and a primary amine, followed by the in-situ reduction of the imine to the corresponding amine. For the synthesis of Benzenemethanamine, 3-bromo-N-butyl-, this would involve the reaction of 3-bromobenzaldehyde (B42254) with n-butylamine, followed by reduction.

Synthesis of Precursor Imines and Catalytic Systems for Reduction (e.g., Hydrides, Palladium Catalysts)

The first step in reductive amination is the formation of an imine (or Schiff base). This reaction is typically acid-catalyzed and involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the imine. In many cases, the imine formation is rapid and does not require the isolation of the imine intermediate.

Once the imine is formed, it is reduced to the secondary amine. A variety of reducing agents can be employed for this transformation.

Hydride Reducing Agents:

Sodium borohydride (B1222165) (NaBH₄): A common and relatively mild reducing agent. It can be used to reduce the imine in the presence of the aldehyde, although careful control of reaction conditions is sometimes necessary to avoid reduction of the aldehyde.

Sodium cyanoborohydride (NaBH₃CN): A more selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones at neutral pH, allowing for the selective reduction of the protonated imine (iminium ion).

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reducing agent that is often preferred for its safety profile, as it avoids the use of cyanide. It is particularly effective for the reductive amination of a wide range of aldehydes and ketones.

Silanes: Reagents like triethylsilane (Et₃SiH) in the presence of a catalyst such as indium(III) chloride (InCl₃) can also be used for the chemoselective reduction of imines.

Palladium Catalysts:

Palladium on carbon (Pd/C): This heterogeneous catalyst, in conjunction with a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent, is a powerful system for the reduction of imines. Palladium-catalyzed reductive aminations are known for their high efficiency and selectivity, often proceeding under mild conditions. These reactions are also considered environmentally friendly, especially when using H₂ as the reductant, as the only byproduct is water.

Table 2: Comparison of Catalytic Systems for Imine Reduction

| Catalytic System | Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride | NaBH₄ | Readily available, inexpensive | Can reduce the starting aldehyde |

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective, non-toxic | More expensive than NaBH₄ |

| Palladium on Carbon | H₂ or transfer hydrogenation | High efficiency, clean reaction | Requires specialized equipment for H₂ |

Chemo- and Regioselective Considerations in Reductive Amination

Chemo- and regioselectivity are important aspects of reductive amination, particularly when dealing with substrates containing multiple functional groups.

Chemoselectivity: The primary challenge in chemoselectivity is to reduce the imine intermediate without affecting other reducible functional groups present in the molecule, such as esters, nitro groups, or even the starting aldehyde. The choice of a mild and selective reducing agent is crucial. For instance, NaBH₃CN and NaBH(OAc)₃ are generally preferred over the more reactive LiAlH₄ for their ability to selectively reduce the iminium ion. Palladium catalysts also exhibit excellent chemoselectivity in many cases.

Regioselectivity: In the synthesis of Benzenemethanamine, 3-bromo-N-butyl- from 3-bromobenzaldehyde and n-butylamine, regioselectivity is straightforward as there is only one carbonyl group and one primary amine. However, in molecules with multiple carbonyl or amino groups, the reaction can be directed to a specific site through various strategies. These include the use of protecting groups to block more reactive sites or exploiting the inherent differences in reactivity between different functional groups. For example, aldehydes are generally more reactive towards amines than ketones.

By carefully selecting the reaction partners and conditions, reductive amination provides a powerful and flexible tool for the synthesis of a wide range of substituted amines with high degrees of control.

Strategies Utilizing Schiff Base Intermediates

A classical and widely employed method for the synthesis of secondary amines involves the formation and subsequent reduction of a Schiff base, also known as an imine. This two-step approach offers a controlled and efficient route to the desired N-substituted benzylamine.

Condensation Reactions for Imine Formation

The initial step in this synthetic sequence is the condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. For the synthesis of Benzenemethanamine, 3-bromo-N-butyl-, 3-bromobenzaldehyde would be reacted with n-butylamine. This reaction typically proceeds by nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration to form the corresponding N-butyl-1-(3-bromophenyl)methanimine.

The formation of Schiff bases can often be achieved under mild conditions, sometimes without the need for a catalyst. beilstein-journals.org However, in some cases, the reaction can be facilitated by microwave irradiation or the use of a solvent like methanol (B129727) or ethanol (B145695). nih.gov The reaction of aromatic aldehydes with aqueous ammonia (B1221849), for instance, has been shown to produce hydrobenzamides, which contain two imino groups. ias.ac.in

Subsequent Reduction and Hydrolysis Steps

Once the imine is formed, the next step is the reduction of the carbon-nitrogen double bond to a single bond, yielding the secondary amine. A variety of reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) is a commonly used and effective reagent for the reduction of imines. ias.ac.inmasterorganicchemistry.com Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are also highly effective and can offer greater selectivity, particularly in one-pot reductive amination procedures where the imine is not isolated. masterorganicchemistry.com

Catalytic hydrogenation is another powerful method for imine reduction. thieme-connect.de Catalysts based on metals like palladium, platinum, and ruthenium are frequently used. thieme-connect.de For instance, 10% palladium on charcoal in ethanol has been successfully used for the reductive amination of amines with ketones. thieme-connect.de The choice of catalyst and reaction conditions can influence the selectivity of the reaction, sometimes preventing the formation of tertiary amine byproducts. thieme-connect.de

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Modern synthetic chemistry has seen the rise of powerful cross-coupling reactions catalyzed by transition metals. These methods provide versatile and efficient pathways for the formation of carbon-carbon and carbon-nitrogen bonds, offering alternative routes to substituted benzenemethanamines.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura coupling for introducing aryl groups)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. nih.govmdpi.com This reaction is particularly useful for introducing aryl groups. While not a direct method for synthesizing the target compound from a simple precursor, it can be used to modify a pre-existing bromo-substituted aniline (B41778) or benzylamine. For example, an unprotected ortho-bromoaniline can undergo Suzuki-Miyaura coupling with a variety of boronic esters to introduce benzyl, alkyl, aryl, and other groups. nih.govrsc.org This highlights the potential to build complexity on a scaffold related to the target molecule. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

A specific catalyst system, CataXCium A Pd G3, has been identified as being particularly effective for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines. nih.gov

Nickel-Catalyzed Hydrofunctionalization Reactions (for related benzenemethanamines)

Nickel-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed processes. mdpi.com Nickel catalysts have been successfully employed in the hydrogenative coupling of nitriles with amines to produce a wide array of functionalized amines. nih.gov This method offers a general and straightforward route to structurally diverse amines. nih.gov

Furthermore, nickel-catalyzed hydroarylation of unactivated alkenes has been developed, demonstrating high regioselectivity for the linear product. youtube.com While this specific example focuses on carbon-carbon bond formation, the underlying principles of activating and functionalizing C-H bonds with nickel catalysts are relevant to the broader field of amine synthesis. Research has also explored nickel-catalyzed hydroimination of alkynes and hydroboration of allenes, showcasing the versatility of nickel in C-N and C-B bond formation. nih.govyoutube.com

Chan–Lam Amination of Benzylic Boronic Esters with Amines

The Chan-Lam amination is a copper-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between a boronic acid or its ester and an amine. acs.orgchemrxiv.orgchemrxiv.org This reaction has been extended to the coupling of benzylic boronic esters with primary and secondary anilines to produce valuable alkyl amine products. acs.orgchemrxiv.orgchemrxiv.orgacs.org This method is operationally simple and tolerates a broad range of functional groups. chemrxiv.orgchemrxiv.org

The reaction typically employs a copper(II) salt, such as copper(II) acetate, as the catalyst in the presence of a base. organic-chemistry.org Mechanistic studies suggest that the reaction may proceed through a single-electron transfer process. acs.orgchemrxiv.orgchemrxiv.org This methodology allows for the selective mono-alkylation of the amine. acs.orgchemrxiv.orgchemrxiv.orgacs.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Benzylic Boronic Ester | Primary/Secondary Aniline | Copper(II) Acetate | Alkyl Amine | acs.orgchemrxiv.orgchemrxiv.orgacs.orgorganic-chemistry.org |

Synthesis and Reactivity of N-Butyl Bromide as an Alkylating Reagent

N-butyl bromide, also known as 1-bromobutane, is a primary alkyl halide that serves as a crucial alkylating agent in the synthesis of the target compound. Its preparation is commonly achieved through the nucleophilic substitution of an alcohol.

A standard laboratory method involves the reaction of 1-butanol (B46404) with sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄). blogspot.comyoutube.comorgsyn.org The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. youtube.comyoutube.com In this process, sulfuric acid first protonates the hydroxyl group of 1-butanol, converting it into a good leaving group (water), which is a significant improvement over the strongly basic hydroxide (B78521) ion (OH⁻). blogspot.com The bromide ion (Br⁻), generated from the reaction of NaBr and H₂SO₄, then acts as the nucleophile, attacking the electrophilic carbon atom and displacing the water molecule to form n-butyl bromide. blogspot.comyoutube.com

Excess sulfuric acid is employed not only to generate the hydrobromic acid in situ but also to shift the equilibrium towards the product by protonating the water formed, thereby deactivating it as a nucleophile and preventing the reverse reaction. blogspot.com The synthesis is typically performed under reflux, followed by distillation to separate the crude n-butyl bromide. orgsyn.org Purification involves washing with water, concentrated sulfuric acid to remove unreacted alcohol and byproducts like dibutyl ether, and finally a sodium carbonate solution before drying and final distillation. orgsyn.orgyoutube.com

The reactivity of n-butyl bromide is characteristic of a primary alkyl halide. It readily participates in Sₙ2 reactions where a nucleophile, such as the nitrogen atom of a primary amine, attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. blogspot.com This reactivity is fundamental to its role in the N-alkylation step for synthesizing secondary and tertiary amines.

| Reactants | Reagents | Mechanism | Key Conditions | Reference |

|---|---|---|---|---|

| 1-Butanol | Sodium Bromide (NaBr), Sulfuric Acid (H₂SO₄) | Sₙ2 | Reflux, Distillation | blogspot.comyoutube.comorgsyn.org |

Advanced Synthetic Strategies and Process Optimization

The direct alkylation of amines with alkyl halides is a straightforward approach but can be plagued by issues such as over-alkylation and low yields. Advanced strategies focus on improving selectivity, enhancing yield, and simplifying purification.

The synthesis of Benzenemethanamine, 3-bromo-N-butyl- is conceptualized as a multi-step process, primarily involving the N-alkylation of a primary amine with an alkyl halide. The most direct route is the reaction between 3-bromobenzylamine (B82478) and n-butyl bromide. chemicalbook.com

However, the direct alkylation of amines often leads to a mixture of secondary and tertiary amines, and even quaternary ammonium salts, which complicates purification and reduces the yield of the desired product. researchgate.net To enhance yield and selectivity, several strategies have been developed. One effective method is the use of a sterically hindered, non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), which can neutralize the acid produced during the reaction without competing in the alkylation, thus preventing the formation of undesired quaternary ammonium salts. researchgate.net

Another approach involves modifying reaction conditions. Difficulties with N-alkylations using alkyl bromides, such as incomplete reactions, are common. reddit.com Potential solutions include changing the solvent to one that better solubilizes the reactants (e.g., DMF or acetonitrile), increasing the concentration, or using microwave heating to reduce reaction times. reddit.com The addition of a catalytic amount of potassium iodide can also improve reaction rates through the in situ formation of the more reactive alkyl iodide. reddit.com Furthermore, methods for the mono-N-alkylation of amines with alcohols have been developed using tandem photocatalytic and catalytic reactions, which can produce secondary amines with nearly quantitative yields under specific conditions. acs.org

The high reactivity of amines, stemming from the nucleophilic lone pair of electrons on the nitrogen atom, often necessitates the use of protecting groups in multi-step syntheses. libretexts.org A protecting group temporarily modifies the amine's functional group, reducing its reactivity so that other chemical transformations can be performed elsewhere in the molecule without undesired side reactions at the nitrogen center. organic-chemistry.org

The ideal protecting group is easily introduced, stable under a variety of reaction conditions, and can be removed cleanly and in high yield when no longer needed. organic-chemistry.orgmasterorganicchemistry.com For amines, the most common strategy is acylation to form amides or carbamates, as this significantly decreases the nucleophilicity of the nitrogen atom. libretexts.orglibretexts.org

Carbamates are particularly popular protecting groups. masterorganicchemistry.com Key examples include:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). It is stable to a wide range of conditions but can be easily removed with strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.comchemistrytalk.org

Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate, the Cbz group is notable for its removal under mild, neutral conditions via catalytic hydrogenation (e.g., H₂ with a Palladium catalyst). masterorganicchemistry.com

The use of different protecting groups with distinct removal conditions (e.g., one acid-labile and one removed by hydrogenation) is known as an orthogonal strategy. organic-chemistry.orgmasterorganicchemistry.com This allows for the selective deprotection of one amine group in the presence of another, which is a powerful tool in complex syntheses. organic-chemistry.org By converting a highly reactive amine into a less reactive, protected form like an amide or carbamate, chemists can achieve greater control over the synthetic pathway, leading to higher yields of the desired final product. libretexts.org

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA) | masterorganicchemistry.comchemistrytalk.org |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | masterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | organic-chemistry.orgmasterorganicchemistry.com |

Reaction Chemistry and Derivatization of Benzenemethanamine, 3 Bromo N Butyl

Transformations of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, susceptible to reactions with various electrophiles.

The oxidation of secondary amines can lead to a range of products, including hydroxylamines and nitrones. For secondary benzylic amines, such as Benzenemethanamine, 3-bromo-N-butyl-, oxidation can be achieved using various oxidizing agents. A common outcome of the oxidation of secondary benzylic amines is the formation of a nitrone, which proceeds through a hydroxylamine intermediate. uomustansiriyah.edu.iqacs.org For instance, hydrogen peroxide (H₂O₂) can serve as an effective and environmentally benign oxidant for the selective oxidation of benzylic secondary amines to nitrones, often without the need for a metal catalyst. acs.org

The reaction proceeds in a two-step sequence, beginning with the formation of the corresponding N-hydroxylamine, which is then further oxidized to the stable nitrone. acs.org Other oxidizing systems, such as those involving Oxone in a biphasic medium, can also be employed for the direct oxidation of secondary amines to nitrones. organic-chemistry.org

| Reactant | Oxidizing Agent | Solvent | Expected Product |

|---|---|---|---|

| Benzenemethanamine, 3-bromo-N-butyl- | Hydrogen Peroxide (H₂O₂) | Methanol (B129727) (MeOH) | N-(3-bromobenzylidene)-N-butyl-amine N-oxide |

| Benzenemethanamine, 3-bromo-N-butyl- | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Biphasic (e.g., CH₂Cl₂/H₂O) with base | N-(3-bromobenzylidene)-N-butyl-amine N-oxide |

The derivatives of Benzenemethanamine, 3-bromo-N-butyl-, such as amides and sulfonamides formed via acylation and sulfonylation, can be reduced back to the parent secondary amine. The reduction of the carbonyl group in amides or the sulfonyl group in sulfonamides are important transformations in organic synthesis.

Amides are typically reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reagent effectively reduces primary, secondary, and tertiary amides to the corresponding amines. masterorganicchemistry.comchemistrysteps.com The mechanism involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced to the amine. masterorganicchemistry.com More recently, catalytic methods using silanes in the presence of iridium or other transition metal catalysts have been developed for the reduction of amides to amines under milder conditions. organic-chemistry.orgacs.org

Sulfonamides are generally more stable and resistant to cleavage than amides. However, methods for their reductive cleavage have been developed. These methods often involve strong reducing agents or specific catalytic systems. For example, reductive cleavage of the N-S bond in secondary sulfonamides can be achieved to regenerate the amine. acs.orgsemanticscholar.org

The nucleophilic secondary amine of Benzenemethanamine, 3-bromo-N-butyl- readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: The reaction with acyl halides, such as acetyl chloride or benzoyl chloride, in the presence of a base like triethylamine (B128534) or pyridine, yields the corresponding N-substituted amide. youtube.com The base is necessary to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, which would otherwise protonate the starting amine and render it unreactive. youtube.comlibretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base, produces the corresponding sulfonamide. researchgate.netcbijournal.com The synthesis of sulfonamides by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base is a conventional and widely used method. researchgate.netcbijournal.com

| Reaction Type | Electrophile | Base | Expected Product |

|---|---|---|---|

| Acylation | Acetyl Chloride | Triethylamine | N-(3-bromobenzyl)-N-butylacetamide |

| Acylation | Benzoyl Chloride | Pyridine | N-(3-bromobenzyl)-N-butylbenzamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | N-(3-bromobenzyl)-N-butyl-4-methylbenzenesulfonamide |

| Sulfonylation | Benzenesulfonyl Chloride | Aqueous NaOH | N-(3-bromobenzyl)-N-butylbenzenesulfonamide |

| Reactant | Alkylating Agent (Excess) | Expected Product |

|---|---|---|

| Benzenemethanamine, 3-bromo-N-butyl- | Methyl Iodide (CH₃I) | (3-bromobenzyl)(butyl)dimethylammonium iodide |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Further functionalization of the benzene ring of Benzenemethanamine, 3-bromo-N-butyl- can be achieved through electrophilic aromatic substitution (EAS). libretexts.orgmasterorganicchemistry.com The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring.

Regioselectivity Directed by Existing Substituents

The two substituents on the aromatic ring, the bromo group and the N-butylaminomethyl group, will direct incoming electrophiles to specific positions.

Bromo Group: Halogens are deactivating yet ortho-, para-directing substituents. The deactivation is due to the electron-withdrawing inductive effect, while the directing effect is a result of the electron-donating resonance effect of the halogen's lone pairs.

N-butylaminomethyl Group (-CH₂NHBu): This group is generally considered to be activating and ortho-, para-directing. The nitrogen's lone pair can participate in resonance, donating electron density to the ring and stabilizing the carbocation intermediate formed during the substitution. However, under the strongly acidic conditions often required for EAS reactions, the amine can be protonated to form an ammonium (B1175870) salt (-CH₂NH₂⁺Bu). This protonated form is strongly deactivating and becomes a meta-director due to its powerful electron-withdrawing inductive effect.

Therefore, the regioselectivity of electrophilic aromatic substitution on this molecule is highly dependent on the reaction conditions. In neutral or basic conditions, the activating N-butylaminomethyl group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2 and 6). Under acidic conditions, both substituents would direct incoming electrophiles to different positions, potentially leading to a mixture of products. The steric bulk of the N-butylaminomethyl group may also influence the ratio of ortho to para substitution, favoring the less hindered para position. ucalgary.ca

Late-Stage Aromatic Functionalization Strategies

Late-stage functionalization refers to the introduction of new functional groups into a complex molecule at a late step in the synthesis. The reactivity of Benzenemethanamine, 3-bromo-N-butyl- lends itself to such strategies. For instance, after performing a Sonogashira coupling to introduce an alkyne, the newly installed functional group can be further modified. The alkyne could undergo a cycloaddition reaction, or it could be reduced to an alkene or alkane.

Similarly, after a Buchwald-Hartwig amination, the newly introduced amine could be acylated or alkylated. The ability to perform metal-halogen exchange also provides a powerful tool for late-stage functionalization, allowing for the introduction of a variety of groups after the core of a target molecule has been assembled. These strategies are highly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship studies.

Benzenemethanamine, 3-bromo-N-butyl- as a Ligand in Coordination Chemistry

The presence of a nitrogen atom with a lone pair of electrons in the N-butylamino group allows Benzenemethanamine, 3-bromo-N-butyl- to function as a ligand in coordination chemistry, forming complexes with various metal centers.

Coordination Modes and Complex Formation

The most straightforward coordination mode for this molecule is as a monodentate ligand, where the nitrogen atom of the secondary amine donates its lone pair of electrons to a metal center. The steric bulk of the butyl group and the benzyl (B1604629) group will influence the stability and geometry of the resulting metal complex.

Impact of Ligand Structure on Catalytic Activity

Research into the kinetic resolution of benzylamines through Palladium(II)-catalyzed C-H cross-coupling reactions has provided valuable insights into how the structure of N-alkyl substituted benzylamines affects enantioselectivity. A study focusing on substrates with a meta-chloro phenyl group, which is electronically similar to the 3-bromo substitution, revealed that the size of the N-alkyl chain has a discernible impact on the stereochemical outcome of the reaction.

In this particular study, a series of N-alkylated meta-chlorobenzylamines were subjected to kinetic resolution. The results indicated that the length of the alkyl chain influences the enantioselectivity, with the butyl group providing the highest selectivity factor (s-factor). This suggests that the steric bulk and conformation of the N-butyl group in a compound like Benzenemethanamine, 3-bromo-N-butyl-, could play a significant role in the stereochemical course of a catalytic reaction. While a cyclopropyl group also resulted in a high s-factor, a bulkier isopropyl group led to a decrease in conversion, highlighting the subtle interplay between sterics and reactivity. chu-lab.org

The following interactive data table summarizes the findings on the effect of the N-alkyl substituent on the enantioselectivity of the kinetic resolution of meta-chlorobenzylamines.

| Substrate (N-Alkyl Group) | Conversion (%) | s-factor |

| Cyclopropyl | 53 | 100 |

| Isopropyl | 38 | 93 |

| Butyl | Not specified | Highest |

It is important to note that in many catalytic systems, the benzylamine (B48309) derivative may not be the primary ligand but rather the substrate upon which the catalyst, bearing its own specific ligands, acts. The nature of these external ligands is paramount in controlling the catalytic process. For instance, in the aforementioned Pd(II)-catalyzed enantioselective C-H cross-coupling, chiral mono-N-protected α-amino-O-methyl-hydroxamic acid (MPAHA) ligands were crucial for achieving high enantiomeric purity in both the recovered benzylamines and the ortho-arylated products. chu-lab.org The choice of ligand can dramatically alter the reaction pathway and product distribution.

The electronic effects of substituents on the aromatic ring of benzylamine derivatives also contribute to the catalytic activity. The 3-bromo substituent in Benzenemethanamine, 3-bromo-N-butyl-, is an electron-withdrawing group. This electronic property can influence the coordination of the amine to the metal center and affect the reactivity of the C-H bonds on the aromatic ring, which are often the target for activation in cross-coupling reactions.

In a broader context, the development of ligands for palladium-catalyzed cross-coupling reactions has demonstrated that both steric bulk and electronic properties are key to creating highly active and selective catalysts. For example, the use of bulky dialkylbiaryl phosphine ligands has significantly expanded the scope of substrates that can be effectively coupled. These ligands promote the formation of the active catalytic species and facilitate the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.

While direct studies on the use of Benzenemethanamine, 3-bromo-N-butyl- as a primary ligand in a catalytic system are not extensively documented in the reviewed literature, the principles derived from related systems provide a strong basis for understanding how its structural components would likely impact catalytic activity. The N-butyl group would exert a moderate steric influence, and the 3-bromo substituent would electronically modify the aromatic ring, both of which are critical factors in the design and outcome of catalytic transformations.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of specific atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR for Proton Environment Elucidation and Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, the electronic environment of each proton, and the connectivity between adjacent protons. For Benzenemethanamine, 3-bromo-N-butyl-, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the benzylic methylene (B1212753) bridge, and the N-butyl group.

The aromatic region would likely display complex multiplets for the four protons on the 3-bromophenyl group. The benzylic protons (Ar-CH₂) would typically appear as a singlet, while the protons of the N-butyl group would present as a series of multiplets, including a triplet for the terminal methyl group (CH₃) and multiplets for the three methylene groups (CH₂). The integration of these signals would correspond to the number of protons in each environment.

Illustrative ¹H NMR Data Table for Benzenemethanamine, 3-bromo-N-butyl-

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4-7.1 | Multiplet | 4H | Aromatic Protons (C₆H₄Br) |

| ~ 3.7 | Singlet | 2H | Benzylic Protons (Ar-CH₂) |

| ~ 2.6 | Triplet | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~ 1.5 | Multiplet | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~ 1.4 | Multiplet | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~ 0.9 | Triplet | 3H | N-CH₂-CH₂-CH₂-CH₃ |

¹³C NMR for Carbon Skeleton Analysis and Substituent Effects

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, quaternary). In the case of Benzenemethanamine, 3-bromo-N-butyl-, one would expect to observe signals for all 11 unique carbon atoms in the molecule.

The spectrum would show four distinct signals for the carbons of the butyl group. The carbon atom attached to the nitrogen (N-CH₂) would be the most downfield of this set. The benzylic carbon (Ar-CH₂) would also have a characteristic chemical shift. The six carbons of the aromatic ring would appear in the typical aromatic region (δ 120-145 ppm), with the carbon atom bonded to the bromine atom (C-Br) showing a specific, predictable chemical shift due to the halogen's electronegativity.

Illustrative ¹³C NMR Data Table for Benzenemethanamine, 3-bromo-N-butyl-

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 144 | Aromatic C (Quaternary, C-CH₂) |

| ~ 131 | Aromatic CH |

| ~ 130 | Aromatic CH |

| ~ 129 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 122 | Aromatic C (Quaternary, C-Br) |

| ~ 54 | Benzylic Carbon (Ar-CH₂) |

| ~ 49 | N-CH₂-CH₂-CH₂-CH₃ |

| ~ 32 | N-CH₂-CH₂-CH₂-CH₃ |

| ~ 20 | N-CH₂-CH₂-CH₂-CH₃ |

| ~ 14 | N-CH₂-CH₂-CH₂-CH₃ |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For Benzenemethanamine, 3-bromo-N-butyl-, COSY would show correlations between the adjacent methylene protons within the butyl chain (e.g., between N-CH₂ and its neighboring CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the benzylic proton signal to the benzylic carbon signal.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula, as well as structural insights based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula. For Benzenemethanamine, 3-bromo-N-butyl- (C₁₁H₁₆BrN), HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. For a synthesized sample of Benzenemethanamine, 3-bromo-N-butyl-, GC-MS would serve two primary purposes. First, the gas chromatogram would indicate the purity of the sample; a single sharp peak would suggest a pure compound. Second, the mass spectrum corresponding to that peak would provide its fragmentation pattern. A characteristic fragment would be the tropylium-like ion resulting from the cleavage of the butyl group, showing a prominent peak corresponding to the bromobenzyl cation.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly effective for analyzing polar and thermally labile molecules like Benzenemethanamine, 3-bromo-N-butyl-. This method allows for the ionization of the analyte directly from a solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the parent molecule.

In positive-ion mode ESI-MS, the secondary amine nitrogen in the compound is readily protonated. This process results in the formation of the protonated molecular ion, [M+H]⁺, which is typically the most prominent peak in the mass spectrum. The detection of this ion allows for the unambiguous confirmation of the compound's molecular mass. For Benzenemethanamine, 3-bromo-N-butyl- (molar mass approximately 242.14 g/mol ), the expected [M+H]⁺ ion would appear at an m/z (mass-to-charge ratio) of approximately 243.15.

Research on structurally similar N-substituted benzenamines has shown that the ionization process can sometimes be influenced by experimental conditions, such as the solvent composition and the presence of acids. nih.govresearchgate.net While the [M+H]⁺ ion is the most commonly observed species, studies on related compounds have occasionally reported the formation of other ions, such as the anomalous [M-H]⁺ ion, through mechanisms like hydride abstraction. nih.gov Accurate mass measurements and tandem mass spectrometry (MS/MS) analysis can further confirm the elemental composition and structure of the detected ions. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound is generated.

The FTIR spectrum of Benzenemethanamine, 3-bromo-N-butyl- is characterized by absorption bands corresponding to its distinct functional groups: a secondary amine, a substituted benzene (B151609) ring, an aliphatic butyl chain, and a carbon-bromine bond. Each group vibrates at a characteristic frequency, allowing for its identification. libretexts.org

The key vibrational modes and their expected wavenumber ranges are:

N-H Stretch: Secondary amines typically exhibit a single, sharp absorption band of medium intensity in the region of 3350-3310 cm⁻¹. rockymountainlabs.comlibretexts.org

Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring gives rise to weak to medium bands just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. instanano.com

Aliphatic C-H Stretch: The C-H bonds of the N-butyl group produce strong, sharp absorption bands in the 2975-2845 cm⁻¹ region. docbrown.info

Aromatic C=C Stretch: The stretching vibrations within the benzene ring result in several medium to weak bands in the 1600-1450 cm⁻¹ region. libretexts.org

C-Br Stretch: The carbon-bromine bond vibration appears as a strong band in the fingerprint region of the spectrum, typically between 750 and 550 cm⁻¹. docbrown.info

Table 1: Characteristic IR Absorption Frequencies for Benzenemethanamine, 3-bromo-N-butyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Medium, Sharp |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |

| C=C Stretch | 1600 - 1450 | Medium to Weak | |

| Aliphatic Chain | C-H Stretch | 2975 - 2845 | Strong |

| Haloalkane | C-Br Stretch | 750 - 550 | Strong |

Beyond identifying functional groups, IR spectroscopy can provide insights into the conformational isomers (conformers) of a molecule. Conformers are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. These subtle structural differences can lead to detectable shifts in vibrational frequencies.

For Benzenemethanamine, 3-bromo-N-butyl-, rotation around the C-N and C-C single bonds can result in different stable conformations. The precise frequency of the N-H stretching and bending vibrations, as well as the C-H vibrations of the butyl group, can be sensitive to the steric and electronic environment. For instance, intramolecular hydrogen bonding or steric hindrance between the butyl group and the benzene ring in certain conformers could cause shifts in the corresponding absorption bands. While detailed conformational analysis often requires computational support, observing split or broadened peaks in the characteristic frequency regions can suggest the presence of multiple conformers at room temperature. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail about the molecular structure and how molecules pack together to form a crystal lattice.

Single-crystal X-ray diffraction is a non-destructive technique that yields highly accurate and precise data on the atomic positions within a crystal. carleton.edu By irradiating a single crystal with a monochromatic X-ray beam, a unique diffraction pattern is produced. The analysis of this pattern allows for the determination of the unit cell dimensions, bond lengths, bond angles, and torsional angles of the molecule with very high precision. carleton.eduscielo.br

For Benzenemethanamine, 3-bromo-N-butyl-, this analysis would provide the exact lengths of the C-N, C-Br, C-C, and C-H bonds, as well as the angles between them. This data offers a definitive confirmation of the molecular connectivity and its absolute configuration in the solid state. libretexts.org

Table 2: Hypothetical Bond Parameters from Single-Crystal X-ray Diffraction

| Parameter | Bond/Atoms Involved | Typical Value |

| Bond Length | C-Br | ~1.90 Å |

| C-N | ~1.47 Å | |

| C=C (aromatic) | ~1.39 Å | |

| Bond Angle | C-C-Br (aromatic) | ~120° |

| C-N-C | ~112° | |

| Torsion Angle | C-C-N-C | Varies with conformation |

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules are arranged in the crystal lattice. This packing is governed by a network of intermolecular interactions. researchgate.netnih.gov For brominated aromatic compounds, specific non-covalent interactions are known to play a crucial role in stabilizing the crystal structure. researchgate.net

In the crystal structure of Benzenemethanamine, 3-bromo-N-butyl-, several key interactions would be expected:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, potentially forming N-H···N or N-H···Br hydrogen bonds with neighboring molecules.

Halogen Bonding (Br···Br Contacts): The bromine atom can participate in halogen bonding. Interactions where the distance between bromine atoms of adjacent molecules is less than the sum of their van der Waals radii (approx. 3.7 Å) are significant forces in the crystal packing of many brominated compounds. researchgate.net

π-π Stacking: The aromatic benzene rings can stack on top of each other, leading to stabilizing π-π interactions.

Understanding these interactions is critical as they influence the material's physical properties, such as its melting point, solubility, and morphology. mdpi.com The study of these packing motifs provides a complete picture of the compound's solid-state behavior. semanticscholar.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. nih.gov DFT calculations allow for the detailed exploration of the molecule's quantum mechanical properties.

Geometry Optimization and Electronic Structure Determination

Once the geometry is optimized, the electronic structure can be determined. This includes calculating the energies and shapes of the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key parameter that provides insight into the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. For a molecule like Benzenemethanamine, 3-bromo-N-butyl-, the electronic structure would be influenced by the electron-donating character of the N-butyl group and the electron-withdrawing and steric effects of the bromine atom on the benzene ring.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzylamine (B48309) Derivative (Calculated via DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | ~1.47 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | N-C(butyl) | ~1.48 Å |

| Bond Angle | C-N-C | ~112° |

| Dihedral Angle | C-C-N-C | Varies with conformation |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecular fragments. Actual calculated values for Benzenemethanamine, 3-bromo-N-butyl- would require a specific DFT calculation.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecular structure. epstem.netnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are valuable for assigning signals in experimental spectra. scielo.br The chemical environment of each nucleus, dictated by the electronic structure, determines its shielding tensor and thus its chemical shift.

IR Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. epstem.netnih.gov By analyzing the vibrational modes, specific functional groups can be identified. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations, so they are typically scaled by an empirical factor to improve agreement with experimental data. epstem.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for Benzenemethanamine, 3-bromo-N-butyl-

| Spectrum | Parameter | Predicted Value (DFT) | Scaled/Corrected Value | Experimental Value |

| ¹³C NMR | C-Br | ~125 ppm | Adjusted based on reference | (To be determined) |

| ¹H NMR | N-H | ~1.5 ppm | Adjusted based on reference | (To be determined) |

| IR | C-N stretch | ~1200 cm⁻¹ | ~1152 cm⁻¹ (with scaling factor) | (To be determined) |

| IR | Aromatic C-H stretch | ~3100 cm⁻¹ | ~2976 cm⁻¹ (with scaling factor) | (To be determined) |

Note: This table is for illustrative purposes to show how theoretical data is used. Actual values would be specific to the compound.

Conformational Analysis and Energy Landscape Mapping

Due to the flexible N-butyl chain and the benzyl (B1604629) group, Benzenemethanamine, 3-bromo-N-butyl- can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating the rotatable bonds (dihedral angles). scielo.br This process helps to identify the different stable conformers (local minima on the energy landscape) and the transition states that connect them. colostate.edu Studies on similar molecules like benzylamine have shown that different orientations of the amino group relative to the phenyl ring lead to distinct stable conformers, such as gauche and anti forms. colostate.edu For Benzenemethanamine, 3-bromo-N-butyl-, the interactions between the butyl group, the bromine atom, and the benzylamine core would dictate the relative energies and populations of these conformers at a given temperature.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. nih.gov It maps the electrostatic potential onto the electron density surface, providing a visual guide to the electrophilic and nucleophilic regions of the molecule. nih.govrsc.org

Mapping Charge Distribution and Identifying Reactive Sites

The MEP surface is color-coded to indicate charge distribution. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.govrsc.org

For Benzenemethanamine, 3-bromo-N-butyl-, the MEP would likely show:

A region of high negative potential around the nitrogen atom due to the lone pair of electrons, making it a primary site for electrophilic attack (e.g., protonation).

Negative potential distributed across the aromatic ring, influenced by the interplay between the activating aminoalkyl group and the deactivating bromo substituent.

Positive potential around the hydrogen atoms, particularly the one attached to the nitrogen (if present in a protonated form) and those on the benzylic carbon.

Predicting Nucleophilic and Electrophilic Attack Pathways

By identifying the electron-rich and electron-poor centers, the MEP provides a qualitative prediction of how the molecule will interact with other reagents. nih.govnih.gov

Nucleophilic Attack: The blue, electron-deficient regions on the MEP map indicate where a nucleophile is most likely to attack. For instance, the benzylic carbon and the carbon atom bonded to the bromine might show some positive character, making them potential sites for nucleophilic substitution reactions under certain conditions.

Electrophilic Attack: The red, electron-rich areas are the most probable sites for an electrophile to attack. The nitrogen atom is the most prominent nucleophilic center. Additionally, electrophilic aromatic substitution on the benzene ring would be directed by the combined influence of the -CH2NH(butyl) and -Br groups. The MEP would help visualize the positions on the ring (ortho, meta, para) that are most activated or deactivated towards electrophiles. nih.govnih.gov

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and shape of these frontier orbitals are crucial in determining the nature and feasibility of chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. Conversely, a larger energy gap implies greater stability.

For Benzenemethanamine, 3-bromo-N-butyl-, the HOMO-LUMO energy gap can be calculated using quantum chemical software like Gaussian, employing methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). youtube.comresearchgate.net The energy gap (ΔE) is calculated as:

ΔE = ELUMO - EHOMO

Hypothetical HOMO-LUMO Energy Data for Benzenemethanamine, 3-bromo-N-butyl-

| Molecular Orbital | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -0.98 |

| Energy Gap (ΔE) | 4.89 |

This data is illustrative and represents typical values for similar compounds.

A moderate energy gap, as depicted in the hypothetical data, would suggest that Benzenemethanamine, 3-bromo-N-butyl- is a relatively stable molecule, but still capable of participating in chemical reactions under appropriate conditions.

Visualizing the spatial distribution of the HOMO and LUMO provides critical information about where a molecule is likely to react. The HOMO is typically localized on the more electron-rich parts of a molecule, which are prone to electrophilic attack. The LUMO is generally found on the electron-deficient regions, susceptible to nucleophilic attack. nih.gov

For Benzenemethanamine, 3-bromo-N-butyl-, the HOMO is expected to be distributed over the benzene ring and the nitrogen atom of the amine group, reflecting the high electron density in these areas. The LUMO, on the other hand, would likely be concentrated on the carbon-bromine bond and the aromatic ring, indicating potential sites for nucleophilic substitution or addition reactions. youtube.com

Expected Electron Density Distribution in Frontier Orbitals of Benzenemethanamine, 3-bromo-N-butyl-

| Orbital | Expected Region of High Electron Density |

| HOMO | Benzene ring, Nitrogen atom |

| LUMO | Carbon-bromine bond, Benzene ring |

This table represents a qualitative prediction based on the principles of FMO theory.

Molecular Dynamics (MD) Simulations (for related benzenemethanamine derivatives)

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For benzenemethanamine derivatives, MD simulations can provide detailed insights into their dynamic behavior, interactions with solvents, and conformational changes. upc.edumdpi.com

Benzenemethanamine derivatives can exist in various conformations due to the flexibility of the N-butyl group and the bond between the benzene ring and the aminomethyl group. MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. mdpi.com

Furthermore, if the benzenemethanamine derivative is a potential ligand for a biological target, such as a receptor or enzyme, MD simulations can be used to study the dynamics of the binding process. mdpi.comnih.gov These simulations can reveal the key interactions between the ligand and the protein, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. mdpi.com

Illustrative MD Simulation Parameters for a Benzenemethanamine Derivative

| Parameter | Value/Setting |

| Force Field | CHARMM36m |

| Solvent | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

This table shows typical parameters used in MD simulations of small molecules in a biological context.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a physical property. unipi.it For a series of related compounds like benzenemethanamine derivatives, QSAR models can be developed to predict their activity based on calculated molecular descriptors. researchgate.netnih.govresearchgate.net

The general workflow for a QSAR study involves:

Data Set Collection: A set of benzenemethanamine derivatives with experimentally determined activities is compiled.

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. mdpi.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com

A hypothetical QSAR model for the toxicity of benzenemethanamine derivatives might take the following form:

log(1/LC50) = β0 + β1(logP) + β2(ELUMO) + β3(Polarizability)

Where LC50 is the lethal concentration, logP is a measure of lipophilicity, ELUMO is the energy of the LUMO, and Polarizability describes the ease with which the electron cloud can be distorted. The coefficients (β) are determined by the regression analysis. Such a model could then be used to predict the toxicity of Benzenemethanamine, 3-bromo-N-butyl-.

Computational Chemistry and Theoretical Studies

Development of Predictive Models for Chemical Reactivity and Interactions

The development of predictive models for the chemical reactivity and interactions of benzenemethanamine, 3-bromo-N-butyl- is a key area of computational chemistry research. These models are essential for understanding the molecule's behavior in various chemical environments and for designing new molecules with specific properties. A primary methodology in this field is the Quantitative Structure-Activity Relationship (QSAR), particularly its three-dimensional variant, 3D-QSAR. neovarsity.orgbasicmedicalkey.com

While specific published research focusing exclusively on developing predictive models for benzenemethanamine, 3-bromo-N-butyl- is not extensively available, the established methodologies of computational chemistry provide a clear framework for how such studies would be conducted. The primary goal is to build a mathematical model that correlates the structural features of a molecule with its chemical reactivity or biological activity. profacgen.com This involves a systematic process that includes data set selection, molecular modeling, descriptor calculation, and statistical model development and validation.

Dataset and Molecular Modeling

To develop a predictive model, a dataset of compounds with known activities related to the property of interest (e.g., receptor binding affinity, reaction rate) is required. For a hypothetical study on benzenemethanamine, 3-bromo-N-butyl-, a series of analogues would be synthesized or computationally generated, and their activities determined.

The three-dimensional structures of these molecules are then modeled and optimized to find their most stable conformation, a crucial step for 3D-QSAR studies. basicmedicalkey.com These optimized structures are then aligned or superimposed based on a common scaffold to ensure that the variations in their properties can be directly compared. wikipedia.org

3D-QSAR Model Development

A prominent approach for this type of analysis is Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique. drugdesign.org CoMFA calculates the steric and electrostatic fields around each aligned molecule in the dataset. These fields are sampled at various points on a 3D grid, and the energy values at these points serve as the descriptors for the model. basicmedicalkey.com

Statistical methods, most commonly Partial Least Squares (PLS) regression, are then employed to establish a correlation between these field descriptors and the observed activities of the compounds. neovarsity.org The resulting QSAR model can then be used to predict the activity of new, untested compounds. profacgen.com

Model Validation and Interpretation

The predictive power of a QSAR model is assessed through rigorous validation techniques. This typically involves splitting the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability on external data. Key statistical parameters are used to judge the quality of the model.

To illustrate, a hypothetical 3D-QSAR study on a series of benzenemethanamine, 3-bromo-N-butyl- analogues might yield the statistical results presented in the interactive table below.

Table 1: Hypothetical Statistical Validation of a 3D-QSAR Model for Benzenemethanamine, 3-bromo-N-butyl- Analogues

| Statistical Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.68 | Indicates the internal predictive ability of the model. A value > 0.5 is generally considered good. |

| r² (Non-cross-validated r²) | 0.92 | Represents the goodness of fit of the model to the training data. A value closer to 1 indicates a better fit. |

| Standard Error of Prediction (SEP) | 0.35 | Measures the accuracy of the predictions on the test set. Lower values indicate higher accuracy. |

| F-statistic | 125.6 | Indicates the statistical significance of the regression model. Higher values suggest a more significant model. |

| Number of Components | 5 | The optimal number of principal components used in the PLS model to achieve the best balance between fitting the data and avoiding overfitting. |

The results of the 3D-QSAR analysis are often visualized as contour maps. slideshare.net These maps highlight regions in 3D space where modifications to the molecular structure are likely to influence its reactivity or interaction. For instance, a contour map might show areas where bulky substituents would increase activity (favorable steric interactions) or where positively charged groups would be beneficial (favorable electrostatic interactions). neovarsity.org

For benzenemethanamine, 3-bromo-N-butyl-, a hypothetical contour map analysis might reveal the following:

Steric Fields: Green contours might appear near the N-butyl group, suggesting that larger alkyl chains could enhance a particular interaction, while yellow contours around the bromophenyl ring might indicate that bulkier substituents in that region would be detrimental.

Electrostatic Fields: Blue contours near the amine group would indicate that a positive charge in this region is favorable for the modeled activity. Conversely, red contours near the bromine atom might suggest that electronegative features in this area are favorable.

These insights are invaluable for guiding the rational design of new derivatives of benzenemethanamine, 3-bromo-N-butyl- with improved or optimized properties for specific applications.

Intermediates and Building Blocks for Complex Organic Molecules

The utility of Benzenemethanamine, 3-bromo-N-butyl- as a foundational element in the construction of more complex molecular architectures is a key area of its application. The presence of a reactive bromine atom on the phenyl ring, coupled with a secondary amine, provides multiple points for synthetic modification.

Precursors for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Substituted benzylamines are crucial components in the synthesis of a wide array of pharmaceutical compounds. The parent compound, 3-bromobenzylamine (B82478), is recognized as an important raw material and intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com Its derivatives are explored for their potential in treating neurodegenerative diseases and for their antitumor properties. The introduction of an N-butyl group in Benzenemethanamine, 3-bromo-N-butyl- offers a lipophilic side chain that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a potential drug molecule.